GlucaGen - 19179-82-9

GlucaGen

Catalog Number: EVT-504004
CAS Number: 19179-82-9
Molecular Formula: C153H226ClN43O49S
Molecular Weight: 3519.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon is a peptide hormone primarily produced by the alpha cells of the pancreas. It plays a crucial role in glucose metabolism, particularly in increasing blood glucose levels during fasting or hypoglycemic conditions. Glucagon acts antagonistically to insulin, promoting glycogenolysis and gluconeogenesis in the liver, thereby facilitating the release of glucose into the bloodstream.

Source

Glucagon is synthesized from proglucagon, a precursor protein that undergoes enzymatic cleavage to produce glucagon and other related peptides. This synthesis occurs mainly in the pancreatic alpha cells, but glucagon can also be produced in the central nervous system, where its functions are less understood but may involve peripheral glucoregulation .

Classification

Glucagon belongs to a class of hormones known as hyperglycemic agents, which also include other peptides like glucagon-like peptide-1 and oxyntomodulin. It is classified as a polypeptide hormone due to its structure, which consists of 29 amino acids in its active form .

Synthesis Analysis

Methods

Glucagon can be synthesized through several methods:

  1. Chemical Synthesis: This method involves constructing the peptide chain through chemical reactions, although it is less common for glucagon due to complexity.
  2. Extraction from Pancreas: Historically, glucagon was extracted from animal pancreas as a by-product of insulin production.
  3. Recombinant DNA Technology: This modern approach utilizes genetically modified organisms such as Escherichia coli or Saccharomyces cerevisiae to produce glucagon. This method allows for high yields and purity of the hormone .

Technical Details

The recombinant production process typically involves cloning the gene encoding proglucagon into a suitable expression vector, followed by transformation into host cells. The cells are then cultured under controlled conditions to express the protein, which is subsequently harvested and purified using various chromatography techniques .

Molecular Structure Analysis

Structure

Glucagon has a linear structure consisting of 29 amino acids. Its sequence is critical for its biological activity and includes specific regions that interact with the glucagon receptor on target cells.

Data

The molecular weight of glucagon is approximately 3482 Da. Its structural conformation is essential for its function, allowing it to bind effectively to its receptor and initiate downstream signaling pathways .

Chemical Reactions Analysis

Reactions

Glucagon primarily facilitates two key biochemical reactions:

  1. Glycogenolysis: The breakdown of glycogen into glucose-1-phosphate and glucose-6-phosphate, which can then be converted into glucose for release into the bloodstream.
  2. Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver during fasting conditions.

Technical Details

These reactions are mediated by specific enzymes activated by glucagon signaling through its receptor, leading to increased intracellular cyclic adenosine monophosphate levels and activation of protein kinase A pathways .

Mechanism of Action

Process

Glucagon exerts its effects by binding to specific receptors (glucagon receptors) located on liver cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within the cell.

Data

The rise in cyclic adenosine monophosphate activates protein kinase A, which phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis. This cascade ultimately results in increased blood glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glucagon is typically found as a white powder when lyophilized.
  • Solubility: It is soluble in water at physiological pH but may aggregate under certain conditions.

Chemical Properties

  • Stability: Glucagon is sensitive to heat and acidic conditions; thus, it must be stored properly.
  • Molecular Weight: Approximately 3482 Da.
  • pH Range: Optimal activity occurs at a neutral pH.

Relevant studies have shown that glucagon can form aggregates in solution, affecting its bioavailability and efficacy .

Applications

Scientific Uses

Glucagon has several important applications:

  1. Diabetes Management: Used as an emergency treatment for severe hypoglycemia.
  2. Diagnostic Tool: Employed in various medical tests to assess pancreatic function and insulin secretion.
  3. Research Applications: Studied extensively in metabolic research for understanding glucose homeostasis and diabetes pathophysiology .
Historical Evolution and Discovery of Glucagon-Based Therapeutics

Early Identification of Hyperglycemic Factors in Pancreatic Extracts

The foundational discovery of glucagon emerged from investigations into pancreatic extracts in the early 1920s. Researchers observed that partially purified insulin preparations consistently induced an initial transient hyperglycemia prior to their glucose-lowering effects. This paradoxical phenomenon was first documented by Collip (1923), who noted that crude pancreatic extracts caused rapid blood glucose elevation in animal models [1]. The critical breakthrough came in 1923 when Kimball and Murlin isolated a hyperglycemia-inducing contaminant from insulin extracts, designating it the "hyperglycemic-glycogenolytic factor (H-G factor)" due to its potent ability to mobilize hepatic glucose [1] [5]. This substance was later renamed "glucagon" (a portmanteau of glucose agonist) to reflect its functional role [1].

For decades, glucagon research remained secondary to insulin studies due to its perceived limited clinical relevance. Throughout the 1930s–1940s, physiologists Bürger, Brandt, and Kramer characterized glucagon’s glycogenolytic actions in liver tissue, establishing its role in glucose counter-regulation [1]. The hyperglycemic factor’s peptide nature was confirmed through alcohol precipitation experiments, differentiating it from insulin’s physicochemical properties. This period laid the conceptual groundwork for understanding glucagon as a distinct glucose-regulating hormone originating from pancreatic α-cells [1] [7].

Table 1: Key Early Discoveries in Glucagon Identification

YearInvestigator(s)ContributionSignificance
1923CollipObserved hyperglycemic effect of crude insulin extractsFirst documentation of glucagon-like activity
1923Kimball & MurlinIsolated and named "glucagon"Formal identification as a distinct glucose-elevating factor
1935Bürger & BrandtDemonstrated hepatic glycogenolysisEstablished physiological mechanism of action
1949Sutherland et al.Purified glucagon from pancreasConfirmed proteinaceous nature

Milestones in Glucagon Isolation, Sequencing, and Structural Elucidation

The modern era of glucagon biochemistry commenced in 1949 when Sutherland achieved the first purification of glucagon from bovine and porcine pancreata using ethanol extraction and fractional precipitation techniques [1]. This milestone enabled subsequent amino acid sequencing efforts. In 1957, Bromer and colleagues determined the complete primary structure of bovine glucagon, revealing a linear 29-amino-acid polypeptide (H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH) with a molecular weight of 3.485 kDa [1] [10]. This sequence conservation was later validated across multiple species, including tuna (Thunnus obesus) and catfish (Ictalurus punctatus), confirming its evolutionary stability [3] [9].

Structural studies in the 1960s–1970s utilized X-ray crystallography and circular dichroism to characterize glucagon’s tertiary conformation. These analyses demonstrated that glucagon adopts a flexible random coil in aqueous solutions but transitions to an α-helical structure in non-aqueous environments or upon receptor binding [6] [10]. Concurrently, proglucagon processing was elucidated: Glucagon derives from proteolytic cleavage of proglucagon (a 180-amino-acid precursor) by prohormone convertase 2 (PC2) in pancreatic α-cells [1]. Researchers also identified "big plasma glucagon" – a 37-amino-acid peptide containing the glucagon sequence with a C-terminal extension – suggesting precursor forms in circulation [6].

Table 2: Evolutionary Conservation of Glucagon Primary Structure

SpeciesAmino Acid Sequence Variations (vs. Human)Identical Residues (%)Reference
HumanH-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH100% [10]
BovinePosition 28: Ser→Asn96.6% [6]
PorcineNone100% [10]
CatfishPositions 16, 27, 28, 29: Ser→Tyr, Asn→Ser, Thr→Asn, None86.2% [3]
TunaPositions 1, 16: His→Asn, Asp→Glu93.1% [9]

Development of Recombinant Glucagon (GlucaGen) for Clinical and Diagnostic Use

The transition from animal-derived to recombinant glucagon addressed critical limitations of early therapeutic preparations. Prior to 1998, clinical glucagon was extracted from bovine or porcine pancreata, containing impurities such as insulin (up to 0.5%) and pancreatic polypeptides that could trigger immune reactions [4] [10]. Recombinant DNA technology enabled the production of biosynthetic human glucagon (rDNA origin), marketed as GlucaGen®. This innovation involved:

  • Gene Cloning: Insertion of the human preproglucagon gene into Escherichia coli or Saccharomyces cerevisiae expression vectors
  • Fermentation: Large-scale bacterial culture under controlled bioreactor conditions
  • Purification: Multi-step chromatography to achieve >99% peptide purity
  • Folding: In vitro refolding to ensure proper tertiary structure [10]

GlucaGen’s advantages include elimination of zoonotic contaminants, batch-to-batch consistency, and reduced allergenicity. It received FDA approval in 1998, becoming the standard for glucagon therapeutics [10]. Modern formulations leverage recombinant technology to overcome glucagon’s intrinsic stability challenges:

  • Lyophilized powders: For reconstitution in emergency kits
  • Stable liquid analogs: Engineered with stabilizing excipients (e.g., glucagon acetate, trehalose)
  • Nasal powders: Needle-free delivery systems (e.g., Baqsimi®) utilizing recombinant glucagon [8] [10]

Diagnostically, recombinant glucagon is indispensable for radiologic inhibition of gastrointestinal motility during endoscopic retrograde cholangiopancreatography (ERCP) and computed tomography (CT) of the bowel. Its smooth muscle relaxant properties facilitate enhanced imaging clarity by temporarily suppressing peristalsis [10].

Table 3: Evolution of Glucagon Therapeutics

EraSourceKey AdvancementsLimitations Addressed
Pre-1950Crude pancreatic extractsIdentification of hyperglycemic factorN/A (initial discovery)
1950s–1990sBovine/porcine extractsCrystallization; lyophilized formulationsPartial purification; instability
Post-1998Recombinant (GlucaGen®)Biosynthetic human sequence; high-purity productionImmunogenicity; batch variability
2010s–PresentEngineered analogsNasal/buccal delivery; liquid-stable formulationsAdministration complexity; temperature sensitivity

Properties

CAS Number

19179-82-9

Product Name

GlucaGen

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

Molecular Formula

C153H226ClN43O49S

Molecular Weight

3519.2 g/mol

InChI

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1

InChI Key

RKGLLHCSSVJTAN-YYICOITRSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.